molecular formula C17H12ClF3N2O2 B14955384 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol

2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No.: B14955384
M. Wt: 368.7 g/mol
InChI Key: HQIGUEZJTGGOOI-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce groups like nitro, amino, or alkyl groups onto the aromatic rings .

Scientific Research Applications

2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorophenyl and methoxyphenol groups contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-[4-(4-chlorophenyl)-5-(methyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

    2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Substitutes a bromine atom for the chlorine atom, potentially altering its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol is a key feature that distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12ClF3N2O2

Molecular Weight

368.7 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol

InChI

InChI=1S/C17H12ClF3N2O2/c1-25-11-6-7-12(13(24)8-11)15-14(9-2-4-10(18)5-3-9)16(23-22-15)17(19,20)21/h2-8,24H,1H3,(H,22,23)

InChI Key

HQIGUEZJTGGOOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Cl)C(F)(F)F)O

Origin of Product

United States

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